molecular formula C10H12BrNO B12972644 (R)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol

(R)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No.: B12972644
M. Wt: 242.11 g/mol
InChI Key: AMAJAJOQKLBMPB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol is a chiral organic compound that features a bromine atom, an amino group, and a hydroxyl group attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol typically involves multi-step organic reactions. One common method starts with the bromination of 5,6,7,8-tetrahydronaphthalen-2-ol to introduce the bromine atom at the 3-position. This is followed by the introduction of the amino group through nucleophilic substitution reactions. The final step often involves the resolution of the racemic mixture to obtain the desired ®-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and specific solvents are often employed to control the reaction environment and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

®-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 8-amino-5,6,7,8-tetrahydronaphthalen-2-ol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-bromo-8-amino-5,6,7,8-tetrahydronaphthalen-2-one, while reduction of the bromine atom can produce 8-amino-5,6,7,8-tetrahydronaphthalen-2-ol.

Scientific Research Applications

®-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    (S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol: The enantiomer of the compound, which may have different biological activities and properties.

    8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol: A similar compound with a chlorine atom instead of bromine, which can affect its reactivity and interactions.

    8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol: A fluorinated analog that may exhibit different chemical and biological properties.

Uniqueness

®-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

(8R)-8-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H12BrNO/c11-8-4-6-2-1-3-9(12)7(6)5-10(8)13/h4-5,9,13H,1-3,12H2/t9-/m1/s1

InChI Key

AMAJAJOQKLBMPB-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](C2=CC(=C(C=C2C1)Br)O)N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)Br)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.